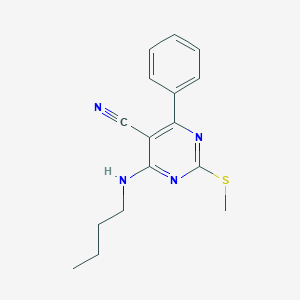
(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione is a complex organic compound that belongs to the class of benzothioyl piperidines. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzothioyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Isopropoxylation: The addition of an isopropoxy group to the benzene ring.
Thioylation: The attachment of a thioyl group to the benzene ring.
Piperidination: The final step involves the formation of the piperidine ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-isopropoxy-5-methoxybenzonitrile
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione is unique due to its specific combination of functional groups and its benzothioyl-piperidine structure
Properties
Molecular Formula |
C16H22BrNO2S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H22BrNO2S/c1-11(2)20-15-13(17)9-12(10-14(15)19-3)16(21)18-7-5-4-6-8-18/h9-11H,4-8H2,1-3H3 |
InChI Key |
BQKBKHUTIHGCIT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCCCC2)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
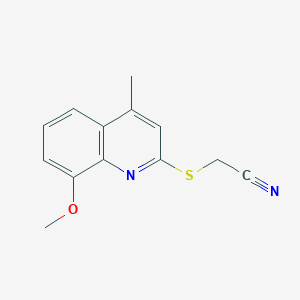
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
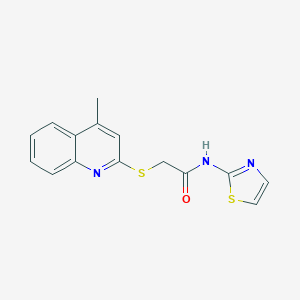
![4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile](/img/structure/B253887.png)
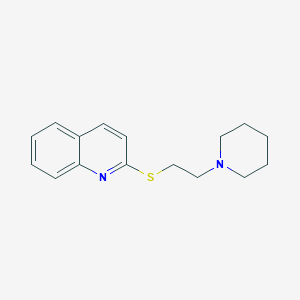
![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
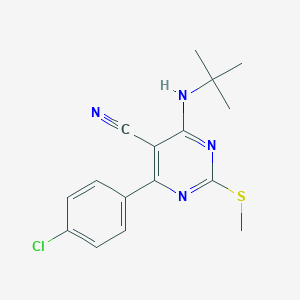
![4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B253896.png)
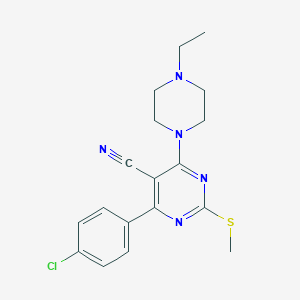
![4-(4-CHLOROPHENYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B253898.png)
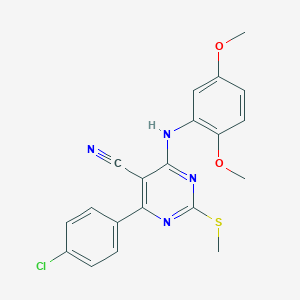
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
